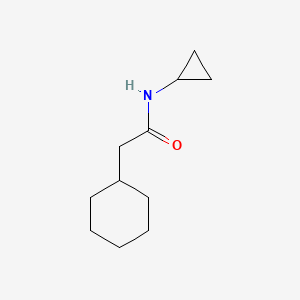![molecular formula C17H10FN3OS B6531379 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 1002853-24-8](/img/structure/B6531379.png)
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CFTB) is a synthetic compound that has recently been studied for its potential applications in the medical and scientific fields. CFTB is a heterocyclic aromatic compound, which is composed of a benzene ring fused to a thiazole ring. It is an important component in many pharmaceuticals and has been studied for its potential to interact with various biological systems.
科学的研究の応用
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in medical and scientific research. It has been found to have potential anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes and receptors. 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. It has also been studied for its potential to act as a potential inhibitor of the enzyme monoamine oxidase-A (MAO-A).
作用機序
The mechanism of action of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is not completely understood. However, it is believed to act by modulating the activity of certain enzymes and receptors. 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes and receptors. 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and emotion.
実験室実験の利点と制限
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages and limitations for use in lab experiments. One of the advantages of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is its low toxicity, which makes it a suitable compound for use in laboratory experiments. In addition, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has a relatively low cost and is readily available. Furthermore, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a relatively stable compound and can be stored for extended periods of time.
However, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide also has several limitations for use in lab experiments. One of the major limitations is that it is not water soluble, which makes it difficult to use in certain experiments. In addition, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has a relatively low solubility in organic solvents, which can limit its use in certain experiments. Furthermore, 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a relatively unstable compound and can break down over time, which can limit its use in long-term experiments.
将来の方向性
There are several potential future directions for the research and development of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to further explore its potential anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to explore its potential to interact with various enzymes and receptors. Furthermore, further research could be conducted to explore the potential therapeutic applications of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, such as its potential to act as a potential inhibitor of MAO-A. Finally, further research could be conducted to explore the potential of 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide to interact with other biological systems, such as the immune system.
合成法
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is typically synthesized through a multi-step reaction scheme. The first step involves the reaction of 4-fluorobenzonitrile with thiourea in the presence of a base, such as sodium hydride. This reaction produces a thiazole-containing nitrile intermediate. The nitrile intermediate is then reduced to the corresponding amine with a reducing agent, such as sodium borohydride. The amine is then reacted with an activated ester, such as ethyl chloroacetate, to form the desired 3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide product.
特性
IUPAC Name |
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-6-4-12(5-7-14)15-10-23-17(20-15)21-16(22)13-3-1-2-11(8-13)9-19/h1-8,10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVMGBCALRSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)
![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)



![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)